Methyl3-methylpentanimidate
Description
However, a structurally related ester, Methyl 3-methylpentanoate (CAS 2177-78-8), is described in . For the purpose of this analysis, we will focus on Methyl 3-methylpentanoate and compare it to structurally or functionally analogous compounds identified in the evidence, including alkanes and amines.
Properties
IUPAC Name |
methyl 3-methylpentanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-6(2)5-7(8)9-3/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJCAAHFFCVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-methylpentanimidate typically involves the reaction of 3-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group of 3-methylpentanoic acid reacts with methanol to form the ester, this compound. The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl3-methylpentanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: 3-methylpentanoic acid or 3-methyl-2-pentanone.
Reduction: 3-methylpentanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl3-methylpentanimidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl3-methylpentanimidate exerts its effects involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Methyl 3-methylpentanoate (CAS 2177-78-8)
- Structure: An ester derived from 3-methylpentanoic acid and methanol.
- Synonyms: Includes "3-Methylvaleric acid methyl ester" and "Valeric acid, 3-methyl-, methyl ester" .
- Applications : Esters like this are commonly used as flavoring agents, solvents, or intermediates in organic synthesis.
2-Methylpentane (CAS 107-83-5) and 3-Methylpentane (CAS 96-14-0)
- Structure : Branched alkanes with six carbon atoms.
- Properties : These isomers differ in branching position, impacting boiling points and reactivity. For example, 2-methylpentane is a common component in gasoline due to its high octane rating, while 3-methylpentane is less prevalent in industrial applications .
Benzenamine, 3-methyl (CAS Not Provided)
- Structure : A substituted aniline with a methyl group at the 3-position.
- Relevance : While chemically distinct from esters or alkanes, this aromatic amine is included here to highlight diversity in functional group behavior. It is primarily used in dye synthesis and pharmaceutical intermediates .
Data Table: Key Properties and Identifiers
Research Findings and Functional Comparisons
Chemical Reactivity
- Methyl 3-methylpentanoate: Undergoes hydrolysis to yield 3-methylpentanoic acid and methanol. Its ester group enables participation in transesterification and condensation reactions .
- 2-/3-Methylpentane : As alkanes, they exhibit low reactivity, primarily undergoing combustion or halogenation under extreme conditions .
- Benzenamine, 3-methyl : The amine group facilitates electrophilic substitution reactions, making it valuable in synthesizing azodyes and sulfa drugs .
Physical Properties
- Boiling Points: Methyl 3-methylpentanoate: Estimated ~150–160°C (typical for esters). 2-Methylpentane: ~60°C; 3-Methylpentane: ~63°C (lower due to weaker intermolecular forces in alkanes) .
- Solubility: Esters like Methyl 3-methylpentanoate are polar and miscible with organic solvents, whereas alkanes are hydrophobic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
